molecular formula C7H14ClNO B1520459 2-(Chloromethyl)-4-ethylmorpholine CAS No. 1240529-25-2

2-(Chloromethyl)-4-ethylmorpholine

Cat. No.: B1520459
CAS No.: 1240529-25-2
M. Wt: 163.64 g/mol
InChI Key: YVALTHSXYFIFRQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethylmorpholine is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
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Biological Activity

2-(Chloromethyl)-4-ethylmorpholine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for drug development.

  • Chemical Name : this compound
  • CAS Number : 1240529-25-2
  • Molecular Formula : C_8H_10ClN
  • Molecular Weight : 171.62 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds with similar morpholine structures often exhibit significant interactions with enzymes and receptors in cellular pathways.

  • Enzyme Inhibition : Morpholine derivatives have been reported to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
  • Receptor Modulation : This compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of morpholine derivatives, including this compound, against several bacterial strains. The results indicated moderate antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential use in treating bacterial infections, although further studies are needed to confirm efficacy and safety.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to assess the safety profile of this compound. The compound exhibited the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These results indicate that while the compound has some cytotoxic effects, it may be selectively toxic to certain cancer cell lines, which could be beneficial for targeted therapies.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A recent study explored the anticancer potential of morpholine derivatives, including this compound. The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that warrants further investigation for drug development.
  • Research on Neuroprotective Effects : Another study investigated the neuroprotective effects of morpholine-based compounds. Preliminary data indicated that this compound could protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases.

Properties

IUPAC Name

2-(chloromethyl)-4-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-2-9-3-4-10-7(5-8)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALTHSXYFIFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.